![molecular formula C21H18Cl2N4O3S B10975910 methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10975910.png)
methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorobenzaldehyde, 1,5-dimethyl-1H-pyrazole, and other reagents. The key steps may involve:
Condensation Reaction: Formation of the intermediate by reacting 2,4-dichlorobenzaldehyde with 1,5-dimethyl-1H-pyrazole under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the thiazolopyrimidine core.
Methylation: Introduction of the methyl ester group to complete the synthesis.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Industry
In the industrial sector, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and potential biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring, which may exhibit similar chemical properties.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C21H18Cl2N4O3S |
|---|---|
分子量 |
477.4 g/mol |
IUPAC名 |
methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18Cl2N4O3S/c1-10-17(20(29)30-4)18(14-9-24-26(3)11(14)2)27-19(28)16(31-21(27)25-10)7-12-5-6-13(22)8-15(12)23/h5-9,18H,1-4H3/b16-7+ |
InChIキー |
ZRSYLDCJRIOMKD-FRKPEAEDSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


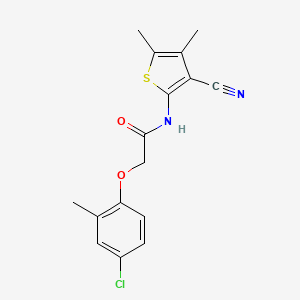
![2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10975845.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)

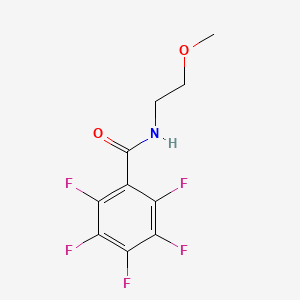
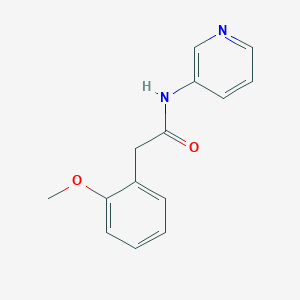

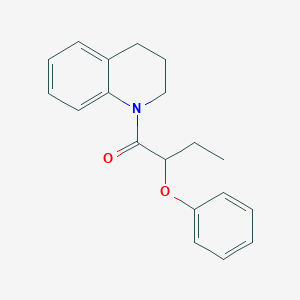
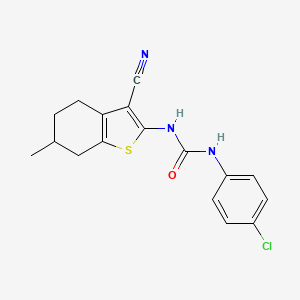
![5-methyl-N-[(1,3,3-trimethyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}cyclohexyl)methyl]furan-2-carboxamide](/img/structure/B10975883.png)
![Propan-2-yl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate](/img/structure/B10975901.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10975902.png)
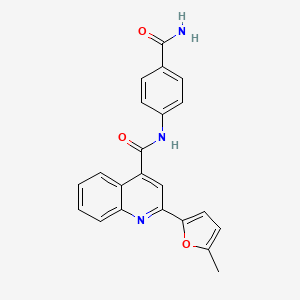
![2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10975905.png)
